Cas no 24764-88-3 (1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI))

1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI) structure
24764-88-3 structure
Product Name:1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI)
CAS No:24764-88-3
MF:C10H20N2
MW:168.279202461243
CID:259201
PubChem ID:141141
Update Time:2025-04-19

1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI)
    • N,N'-dibutyl-1,2-ethanediimine
    • Ethylamine, N,N'-ethanediylidenebis[1,1-dimethyl-
    • TERT-BUTYL-(2-TERT-BUTYLIMINO-ETHYLIDENE)-AMINE
    • N,N'-ethane-1,2-diylidenebis(2-methylpropan-2-amine)
    • AKOS002662746
    • 2-Propanamine, N,N'-1,2-ethanediylidenebis[2-methyl-
    • Bis(tert-butylimino)ethane
    • 1,2-bis(t-butylimino)ethane
    • MFCD26792708
    • (E)-tert-butyl[(2E)-2-(tert-butylimino)ethylidene]amine
    • N,N'-Di-t-butylethanedialdimine
    • TERT-BUTYL[2-(TERT-BUTYLIMINO)ETHYLIDENE]AMINE
    • 24764-88-3
    • 1,2-bis(tert-butylimino)ethane
    • 1,2-Di(N-tert-butylimino)ethane
    • (Z)-TERT-BUTYL[(2Z)-2-(TERT-BUTYLIMINO)ETHYLIDENE]AMINE
    • N,N'-ditert-butylethane-1,2-diimine
    • N,N'-Di-tert-butylethanediimine
    • N,N'-di-t-butyl-1,2-ethanediimine
    • 30834-74-3
    • 1,4-Diazabutadiene, 1,4-di-tert-butyl-
    • LS-09204
    • SCHEMBL241690
    • SCHEMBL10057934
    • AKOS017258565
    • 2-Propanamine, N,N'-1,2-ethanediylidenebis(2-methyl-
    • 1,4-Di-tert-butyl-1,4-diazabutadiene
    • HACCVLBYBQLWMC-MKICQXMISA-N
    • N-(2-([1,1-Dimethylethyl]imino)ethylidene)-2-methyl-2-propanamine
    • Inchi: 1S/C10H20N2/c1-9(2,3)11-7-8-12-10(4,5)6/h7-8H,1-6H3/b11-7+,12-8+
    • InChI Key: HACCVLBYBQLWMC-MKICQXMISA-N
    • SMILES: N(=C/C=N/C(C)(C)C)\C(C)(C)C

Computed Properties

  • Exact Mass: 168.1628
  • Monoisotopic Mass: 168.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 24.7Ų

Experimental Properties

  • Density: 0.8
  • Boiling Point: 225°C at 760 mmHg
  • Flash Point: 81.4°C
  • Refractive Index: 1.437
  • PSA: 24.72

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